Binapo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

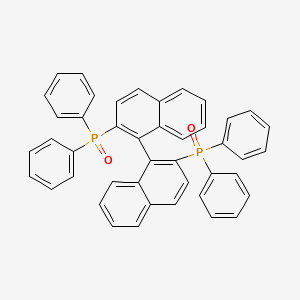

2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZSRPYCOMAEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-33-9 | |

| Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Nature of BINAPO: A Technical Guide to its Catalytic Mechanisms

For researchers, scientists, and professionals in drug development, the quest for stereoselective control in chemical synthesis is paramount. In the landscape of asymmetric catalysis, the ligand dictates the outcome. While the C₂-symmetric diphosphine BINAP has long been a cornerstone, its phosphine oxide derivative, BINAPO, has emerged as a ligand with a distinct and versatile catalytic profile. This guide provides an in-depth exploration of the mechanistic principles governing this compound catalysis, offering insights into its dual roles as both a hemilabile ligand in transition metal catalysis and a potent Lewis base organocatalyst.

Understanding the this compound Ligand: Structural and Electronic Distinctions from BINAP

This compound, or (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide), is structurally analogous to BINAP, possessing the same axially chiral binaphthyl backbone. The critical distinction lies in the oxidation of one phosphine group to a phosphine oxide. This seemingly subtle modification imparts significant changes to the ligand's electronic and coordination properties.

The introduction of the P=O bond in this compound creates a "hemilabile" ligand.[1] This means it possesses both a strongly coordinating phosphine donor and a weakly coordinating phosphine oxide donor. This disparity in donor strength is central to its unique reactivity in transition metal catalysis. The phosphine oxide group is a poorer electron donor and a weaker binder to metal centers compared to the phosphine.

Furthermore, the oxygen atom in the phosphine oxide group can act as a Lewis base, a property that is exploited in organocatalytic applications where this compound can activate substrates without the involvement of a metal.[2][3]

This compound in Transition Metal Catalysis: The Role of Hemilability

In transition metal-catalyzed reactions, particularly with palladium, the hemilabile nature of this compound allows for a dynamic coordination environment that can facilitate catalytic steps that are less efficient with traditional bidentate ligands like BINAP.[1]

Mechanism in Mizoroki-Heck Reactions

A notable example of this compound's unique catalytic prowess is in desymmetrizing Mizoroki-Heck cyclizations.[1] In cases where BINAP yields nearly racemic products, this compound can induce significant enantioselectivity.[1] The proposed mechanism highlights the advantage of hemilability.

The catalytic cycle can be conceptualized as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.

-

Coordination and Equilibration: The alkene substrate coordinates to the Pd(II) center. With this compound acting as a bidentate ligand, it can mediate the equilibration of diastereomeric alkene-palladium(II) complexes.[1]

-

Dissociation and Migratory Insertion: The weak P=O donor can dissociate from the palladium center, rendering this compound a monodentate ligand. This dissociation is thought to be advantageous for the subsequent migratory insertion step, which is often the rate-determining and enantio-determining step.[1]

-

β-Hydride Elimination and Reductive Elimination: Following migratory insertion, β-hydride elimination and reductive elimination regenerate the Pd(0) catalyst and release the product.

The reversible coordination of the phosphine oxide group allows for a more flexible coordination sphere around the metal, facilitating the formation of the key intermediates required for high enantioselectivity.[1]

Diagram of the Proposed Catalytic Cycle in a this compound-Pd Catalyzed Mizoroki-Heck Reaction

Caption: Proposed catalytic cycle for a this compound-Pd catalyzed Mizoroki-Heck reaction.

Applications in Asymmetric Hydrogenation

While BINAP is a celebrated ligand for ruthenium-catalyzed asymmetric hydrogenations, modified this compound ligands, particularly ortho-substituted this compound (o-BINAPO), have demonstrated high efficacy in the enantioselective hydrogenation of specific substrates like β-aryl-substituted β-(acylamino)acrylates and β-keto esters.[4][5] The introduction of substituents at the 3,3'-positions of the binaphthyl backbone restricts the orientation of the aryl groups adjacent to the phosphine atoms, enhancing the rigidity and chiral influence of the ligand.[4]

This compound as a Lewis Base Organocatalyst

The phosphine oxide moiety of this compound is a potent Lewis base, enabling it to act as an organocatalyst, particularly in reactions involving trichlorosilyl compounds.[3]

Mechanism in Asymmetric Allylation of Aldehydes

This compound has been successfully employed as a catalyst for the enantioselective allylation of aldehydes with allyltrichlorosilane.[2][3] The proposed mechanism involves the formation of a hypervalent silicate intermediate.

-

Activation of Trichlorosilane: The Lewis basic oxygen atom of this compound coordinates to the silicon atom of allyltrichlorosilane, forming a hypervalent silicate. This coordination increases the nucleophilicity of the allyl group.

-

Aldehyde Coordination and C-C Bond Formation: The aldehyde then coordinates to this activated complex, and the allyl group attacks the carbonyl carbon, forming a new C-C bond. The chiral environment created by the this compound ligand dictates the facial selectivity of the attack, leading to high enantioselectivity.

-

Catalyst Turnover: The product is released, and the this compound catalyst is regenerated. Additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) are often crucial to accelerate the catalytic cycle, with the amine likely promoting the dissociation of the phosphine oxide from the silicon atom.[3]

Diagram of the Proposed Mechanism for this compound-Catalyzed Asymmetric Allylation

Caption: Proposed mechanism for this compound-catalyzed asymmetric allylation of aldehydes.

Experimental Protocols

General Procedure for this compound-Catalyzed Asymmetric Allylation of Aromatic Aldehydes[6]

Materials:

-

This compound catalyst

-

Aromatic aldehyde

-

Allyltrichlorosilane

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrabutylammonium iodide (NBu₄I)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the this compound catalyst (typically 5-10 mol%).

-

Add the corresponding aromatic aldehyde (1.0 equivalent), NBu₄I (1.2 equivalents), and DIPEA (5.0 equivalents).

-

Add anhydrous DCM as the solvent.

-

Add allyltrichlorosilane (1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a 10% w/w aqueous solution of NaOH.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Representative Procedure for Ru-o-BINAPO Catalyzed Asymmetric Hydrogenation of β-Keto Esters[4]

Materials:

-

[Ru(cod)₂Cl₂]

-

o-BINAPO ligand

-

β-Keto ester substrate

-

Methanol, degassed

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, prepare the catalyst precursor by mixing [Ru(cod)₂Cl₂] and the o-BINAPO ligand in a 1:1.1 molar ratio in degassed methanol.

-

Stir the mixture at room temperature for 1-2 hours to form the active catalyst.

-

In a separate vial, dissolve the β-keto ester substrate in degassed methanol.

-

Transfer the substrate solution to a high-pressure autoclave.

-

Add the catalyst solution to the autoclave.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).

-

Stir the reaction at the specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the chiral β-hydroxy ester.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Summary

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Pd/BINAPO | Cyclic Alkenes (Mizoroki-Heck) | Arylated Cyclic Alkenes | Up to 86% | [6] |

| Ru/o-BINAPO | β-Aryl-substituted β-(Acylamino)acrylates | Chiral β-Amino Acids | Up to 99% | [4] |

| Ru/o-BINAPO | β-Aryl-substituted β-Keto Esters | Chiral β-Hydroxy Acids | 93-99% | [4] |

| This compound (Organocatalyst) | Aromatic Aldehydes (Allylation) | Chiral Homoallylic Alcohols | Up to 79% | [3] |

Conclusion

This compound has carved a niche for itself in the field of asymmetric catalysis by offering mechanistic pathways that are distinct from its celebrated predecessor, BINAP. Its hemilabile nature in transition metal catalysis provides a unique handle for controlling enantioselectivity in challenging transformations like the Mizoroki-Heck reaction. Concurrently, its Lewis basicity enables it to function as a potent organocatalyst for the asymmetric synthesis of valuable building blocks. For the discerning researcher in drug development and fine chemical synthesis, understanding the dual mechanistic roles of this compound is key to unlocking its full potential in the design of efficient and highly stereoselective catalytic systems.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025).

-

Wikipedia . BINAP. [Link]

- Zhou, Y.-G., Tang, W., Wang, W.-B., & Zhang, X. (2002). Highly Effective Chiral Ortho-Substituted this compound Ligands (o-BINAPO): Applications in Ru-Catalyzed Asymmetric Hydrogenations of β-Aryl-Substituted β-(Acylamino)acrylates and β-Keto Esters. Journal of the American Chemical Society.

-

ResearchGate . Highly Effective Chiral Ortho-Substituted this compound Ligands ( o -BINAPO): Applications in Ru-Catalyzed Asymmetric Hydrogenations of β-Aryl-Substituted β-(Acylamino)acrylates and β-Keto Esters | Request PDF. [Link]

-

ResearchGate . Chiral Phosphine Oxide this compound as a Catalyst for Enantioselective Allylation of Aldehydes with Allyltrichlorosilanes. | Request PDF. [Link]

-

Wikipedia (Czech) . BINAP. [Link]

-

ResearchGate . (S) -BINAPO, this compound. [Link]

-

ResearchGate . Role of the transition metal complexes of 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in asymmetric catalysis | Request PDF. [Link]

-

ResearchGate . Chiral Phosphine Oxide this compound as a Lewis Base Catalyst for Asymmetric Allylation and Aldol Reaction of Trichlorosilyl Compounds | Request PDF. [Link]

-

Arkat USA, Inc. (2007). Separation of this compound enantiomers on brush-type chiral stationary phases. [Link]

-

ChemistryViews . (2012). BINAP(O) Induces Enantioselectivity. [Link]

-

PubMed Central . (2024). Visible Light-Driven Excited-State Copper-BINAP Catalysis for Accessing Diverse Chemical Reactions. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Chirality: How BINAP Ligands Drive Innovation in Pharmaceutical Synthesis. [Link]

-

Nobel Prize Outreach AB . (2001). Catalytic asymmetric synthesis. [Link]

-

ResearchGate . BINAPS - An axially chiral P,S-heterodonor ligand for asymmetric catalysis based on binaphthalene backbone | Request PDF. [Link]

-

ACS Publications . (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. [Link]

-

ResearchGate . BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities | Request PDF. [Link]

Sources

An In-Depth Technical Guide to the Structure and Axial Chirality of BINAPO

This guide offers a comprehensive exploration of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO), a cornerstone chiral ligand and organocatalyst. We will deconstruct its unique molecular architecture, delve into the quantum mechanical principles of its axial chirality, and provide field-proven methodologies for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals who leverage stereoselective synthesis to build complex molecular entities.

Part 1: The Molecular Architecture of this compound

At its core, this compound is a derivative of the renowned BINAP ligand, whose development led to a Nobel Prize for Ryoji Noyori.[1] It is an organophosphorus compound composed of a C₂-symmetric 1,1'-binaphthyl backbone with diphenylphosphine oxide groups attached at the 2 and 2' positions.[2]

The defining feature of the this compound scaffold is the bond connecting the two naphthalene rings. The steric hindrance imposed by the four bulky phenyl groups and the phosphine oxide moieties severely restricts rotation around this C1-C1' single bond.[1][2] This restricted rotation, or atropisomerism, locks the two naphthyl rings into a fixed, non-planar orientation with a dihedral angle of approximately 90°.[1][2] This rigid, twisted structure is the origin of this compound's chirality and its efficacy in asymmetric synthesis. The phosphine oxide (P=O) groups are highly polarized, rendering the oxygen atoms nucleophilic and capable of acting as effective Lewis bases in organocatalytic processes.[3]

Caption: Molecular structure of this compound highlighting the binaphthyl core.

Part 2: A Primer on Axial Chirality and Atropisomerism

Chirality is typically associated with a stereogenic center, such as an asymmetric carbon atom. However, this compound is an example of a molecule that possesses axial chirality , a special case where the molecule lacks a chiral center but is nonetheless non-superimposable on its mirror image.[4]

This phenomenon arises from the presence of a "chiral axis," which in this compound is the C1-C1' bond connecting the two naphthyl units.[4] The immense steric strain created by the ortho-substituents (the diphenylphosphine oxide groups) establishes a high-energy barrier to rotation around this bond.[5] Consequently, the molecule is "locked" into one of two stable, twisted conformations. These stable, separable enantiomeric rotamers (rotational isomers) are known as atropisomers .[6]

The stability of atropisomers is defined by their half-life of interconversion at a given temperature. For this compound, the rotational barrier is sufficiently high (>> 22 kcal/mol) to allow for the isolation of the individual (R)- and (S)-enantiomers at room temperature, making them configurationally stable and suitable for use in asymmetric catalysis.[6]

Sources

Foreword: The Architectural Elegance of Axially Chiral Ligands

An In-Depth Technical Guide to the Synthesis of Chiral BINAPO Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, few ligands have achieved the iconic status of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its phosphine oxide counterpart, this compound. Their utility is not derived from a conventional stereocenter but from atropisomerism—a form of axial chirality arising from hindered rotation around the C1-C1' bond of the binaphthyl backbone.[1] This unique C₂-symmetric framework creates a well-defined chiral environment that is fundamental to the enantioselective synthesis of countless pharmaceutical intermediates and fine chemicals.[2][3] This guide provides an in-depth exploration of the core synthetic strategies for obtaining these powerful chiral tools, focusing on the causality behind the protocols and providing validated, step-by-step methodologies.

Part 1: The Foundational Strategy: Synthesis via Optical Resolution

The classical and most illustrative method for obtaining enantiomerically pure BINAP proceeds through the synthesis and subsequent resolution of its racemic phosphine oxide, (±)-BINAPO. This multi-step process is a cornerstone of chiral chemistry, demonstrating the power of diastereomeric separation. The phosphine oxide is a critical intermediate because it is more stable than the corresponding phosphine (BINAP) and possesses basic oxygen atoms that can interact with acidic resolving agents.[4][5]

Synthesis of Racemic 2,2'-Bis(diphenylphosphoryl)-1,1'-binaphthyl ((±)-BINAPO)

The journey begins with the construction of the racemic this compound backbone. While various routes exist, a common and reliable pathway starts from racemic 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). The procedure detailed in Organic Syntheses provides a robust, large-scale method.[6]

The overall transformation from BINOL to this compound involves two key stages:

-

Bromination: The hydroxyl groups of BINOL are replaced with bromine atoms. This is achieved by first converting triphenylphosphine to triphenylphosphine dibromide in situ with bromine, which then acts as the brominating agent for BINOL.[6]

-

Phosphinylation: The resulting 2,2'-dibromo-1,1'-binaphthyl undergoes a coupling reaction with diphenylphosphinyl chloride. This step often involves the formation of an organometallic intermediate followed by reaction with the phosphinyl chloride.[6]

The causality here is clear: converting the hydroxyls to good leaving groups (like bromide) is essential for the subsequent carbon-phosphorus bond formation.

The Decisive Step: Optical Resolution of (±)-BINAPO

This is the most critical stage, where the racemic mixture is separated into its constituent enantiomers. The method leverages the formation of diastereomeric complexes with a chiral resolving agent. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.[6][4] The most effective and widely cited resolving agent for this compound is the naturally derived (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate [(-)-DBT].[6]

Workflow for Diastereomeric Salt Crystallization

Caption: Workflow for the optical resolution of (±)-BINAPO.

Experimental Protocol: Resolution of (±)-BINAPO

This protocol is adapted from the validated procedure in Organic Syntheses.[6]

-

Preparation: In a 2-L round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge 10.5 g (16.0 mmol) of racemic this compound and 700 mL of chloroform.

-

Dissolution: Heat the mixture to reflux with stirring to completely dissolve the solid.

-

Addition of Resolving Agent: Rapidly add a warm solution of 6.0 g (16.0 mmol) of (−)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in 460 mL of ethyl acetate.

-

Crystallization: Stir the mixture under reflux for 2-3 minutes, then allow it to stand and cool slowly to room temperature overnight. A precipitate will form.

-

Isolation: Collect the crystalline solid by filtration. This solid is the complex of the (R)-enantiomer with (-)-DBT. The mother liquor contains the diastereomeric complex of the (S)-enantiomer.

Causality Note: The choice of chloroform and ethyl acetate as the solvent system is critical. It is in this specific mixture that the diastereomeric complexes exhibit a significant difference in solubility, allowing the (R)-BINAPO·(-)-DBT complex to selectively crystallize.[6]

Liberation of Enantiopure this compound

Once the diastereomeric complexes are separated, the chiral resolving agent must be removed to yield the pure this compound enantiomers. This is typically achieved by a simple acid-base extraction.

Protocol: Liberation of (R)-(+)-BINAPO

-

Treatment: The isolated (R)-BINAPO·(-)-DBT complex (e.g., 7.3 g) is treated with ~200 mL of 0.75 N aqueous sodium hydroxide.[6]

-

Extraction: The mixture is extracted twice with 150-mL portions of chloroform. The basic aqueous layer removes the acidic tartaric acid derivative.

-

Washing & Drying: The combined chloroform layers are washed with aqueous NaOH and water, then dried over anhydrous sodium sulfate.

-

Isolation: Filtration and evaporation of the solvent yields the pure (R)-BINAPO as a colorless solid.[6]

A similar procedure is followed with the mother liquor from the crystallization step to isolate (S)-(-)-BINAPO.[6]

| Compound | Typical Yield | Melting Point (°C) | Specific Rotation [α]D25 (c, solvent) |

| (R)-BINAPO | ~99% (from complex) | 256–258 | +388° (0.5, benzene)[6] |

| (S)-BINAPO | ~100% (from complex) | 256–258 | -392° (0.5, benzene)[6] |

Final Step: Reduction to Chiral BINAP

With enantiopure this compound in hand, the final step is the deoxygenation of the phosphine oxide to the desired phosphine, BINAP. This reduction must be performed under conditions that do not cause racemization. A highly effective method uses trichlorosilane (HSiCl₃) in the presence of a tertiary amine like triethylamine.[6]

Protocol: Reduction of (S)-(-)-BINAPO to (S)-(-)-BINAP

-

Setup: In a three-necked flask under an argon atmosphere, place 4.5 g (6.9 mmol) of (S)-BINAPO.

-

Reagents: Add 100 mL of dry, degassed xylene, followed by 4.2 mL of triethylamine and 3.0 mL of trichlorosilane via syringe.[6]

-

Reaction: Heat the mixture at 110-120°C for 5 hours.

-

Workup: Cool the reaction mixture and carefully add 30 mL of 30% aqueous sodium hydroxide.

-

Isolation: Separate the organic layer, dry it, and evaporate the solvent. The resulting solid is recrystallized from a mixture of chloroform and methanol to yield pure (S)-(-)-BINAP.[6]

Causality Note: Trichlorosilane is a powerful oxophilic reducing agent. The triethylamine acts as a base to activate the silane and neutralize the HCl byproduct, driving the reaction to completion. The inert argon atmosphere is crucial to prevent the re-oxidation of the final phosphine product.

Part 2: A Modern Asymmetric Approach: Synthesis from Chiral BINOL

While the classical resolution method is robust, it is inherently inefficient as it requires the separation of a racemic mixture. A more atom-economical and scalable approach is to start with an enantiomerically pure precursor, thereby avoiding the resolution step altogether. Enantiopure (R)- or (S)-BINOL is commercially available and serves as an excellent starting point.[7]

This strategy hinges on a high-yield, stereoretentive method to convert the C-O bonds of BINOL into C-P bonds. A key breakthrough was the development of a nickel-catalyzed phosphine insertion into the C-OTf bond of BINOL-ditriflate.[7]

Workflow for Asymmetric Synthesis from Chiral BINOL

Caption: Direct asymmetric synthesis of BINAP from chiral BINOL.

Experimental Protocol: (R)-BINOL to (R)-BINAP

This protocol is a summary of the procedure developed by researchers at Merck.[7]

-

Triflate Formation: (R)-(+)-1,1'-bi-2-naphthol is reacted with triflic anhydride in the presence of pyridine in dichloromethane. The reaction is typically stirred overnight at room temperature. The product, (R)-BINOL-ditriflate, is isolated in high yield (>90%) after a simple workup.[7]

-

Nickel-Catalyzed Phosphinylation:

-

An oven-dried flask is charged with the NiCl₂(dppe) catalyst.

-

Anhydrous dimethylformamide (DMF) and diphenylphosphine are added, and the solution is heated to 100°C.

-

A solution of the (R)-BINOL-ditriflate and DABCO (1,4-diazabicyclo[2.2.2]octane) in DMF is added to the catalyst mixture.

-

The reaction is maintained at 100°C for 2-3 days. Additional portions of diphenylphosphine are added periodically to drive the reaction to completion.[7]

-

-

Isolation: The product, (R)-BINAP, crystallizes directly from the cooled reaction mixture and can be isolated by filtration in good yield (~77%).[7]

Causality Note: The triflate group (-OTf) is an excellent leaving group, far superior to the original hydroxyl group, making the subsequent nickel-catalyzed cross-coupling feasible. The nickel(0) species, generated in situ, undergoes oxidative addition into the C-OTf bond, followed by transmetalation with diphenylphosphine and reductive elimination to form the C-P bond, regenerating the catalyst.[8]

Part 3: Alternative Route: Direct Oxidation of BINAP

For researchers who have access to enantiomerically pure BINAP, the synthesis of the corresponding this compound is a straightforward oxidation. This method is particularly useful for applications where this compound itself is the desired chiral ligand or organocatalyst.[9][10]

Protocol: Oxidation of (R)-BINAP to (R)-BINAPO

This protocol is adapted from recent literature on this compound-containing materials.[9][11]

-

Dissolution: In a round-bottomed flask, dissolve commercially available (R)-BINAP (e.g., 5 g, 8.03 mmol) in dichloromethane (200 mL).

-

Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirred solution.

-

Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) until all the starting BINAP is consumed (typically 4 hours).

-

Workup: Once complete, perform a standard aqueous workup to remove excess peroxide and isolate the (R)-BINAPO product.

This method is simple, high-yielding, and proceeds without racemization, providing a direct entry to enantiopure this compound from the more common BINAP ligand.

References

-

Takaya, H., Akutagawa, S., & Noyori, R. (1989). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 67, 20. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Power of Chirality: How BINAP Ligands Drive Innovation in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

López-Andarias, J., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. ACS Applied Materials & Interfaces. [Link]

-

Wikipedia. (2023). BINAP. Wikipedia. [Link]

-

Cai, D., et al. (1994). Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion. The Journal of Organic Chemistry. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Hughes, D. L. (2014). (R)-(+)-1,1'-Bi-2-naphthol. Organic Syntheses, 91, 1. [Link]

-

López-Andarias, J., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. National Institutes of Health. [Link]

-

Cai, D., et al. (1999). SYNTHESIS OF CHIRAL 2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP) VIA A NOVEL NICKEL-CATALYZED PHOSPHINE INSERTION. Organic Syntheses, 76, 1. [Link]

-

Torres, T., et al. (2024). Optical resolution via chiral auxiliaries of curved subphthalocyanine aromatics. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Chemical structure of binap (left) and schematic representation of the related Ag(I) complex (right). ResearchGate. [Link]

-

Zhang, W. (2016). Highly Effective Chiral Ortho-Substituted this compound Ligands (o-BINAPO): Applications in Ru-Catalyzed Asymmetric Hydrogenations of β-Aryl-Substituted β-(Acylamino)acrylates and β-Keto Esters. Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-Binapo. PubChem Compound Database. [Link]

-

López-Andarias, J., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. PubMed. [Link]

-

Dudziński, M. L., & Mikołajczyk, M. (2008). Separation of this compound enantiomers on brush-type chiral stationary phases. ARKAT USA, Inc.[Link]

-

Nakajima, M. (2005). Chiral Phosphine Oxide this compound as a Catalyst for Enantioselective Allylation of Aldehydes with Allyltrichlorosilanes. Request PDF. [Link]

Sources

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Organocatalytic Potential of Binapo: A Technical Guide for Asymmetric Synthesis

Introduction: Beyond the Ligand, the Rise of a Catalyst

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is a perpetual driving force, particularly within the pharmaceutical and fine chemical industries where enantiomeric purity is paramount. While the C2-symmetric BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) scaffold has long been celebrated as a "privileged ligand" in transition-metal catalysis, its phosphine oxide derivative, Binapo (1,1'-binaphthyl-2,2'-diylbis(diphenylphosphine oxide)), is emerging from its shadow as a potent organocatalyst in its own right. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals seeking to explore and harness the unique catalytic potential of this compound.

Unlike its phosphine counterpart, which coordinates to metal centers, this compound leverages the potent Lewis basicity of its phosphoryl oxygen atoms to activate substrates and orchestrate stereoselective transformations. This mode of action places it firmly in the realm of organocatalysis, offering a metal-free approach to the construction of chiral molecules. This guide will provide an in-depth exploration of this compound's structure and synthesis, delve into the mechanistic underpinnings of its catalytic activity, and present detailed, field-proven protocols for its application in key asymmetric reactions. Our focus will be on not just the "how," but the critical "why" behind experimental choices, empowering researchers to not only replicate but also innovate with this versatile catalyst.

Part 1: The this compound Scaffold: From Structure to Synthesis

The Chiral Architecture: Atropisomerism and the Power of the Phosphoryl Group

This compound's catalytic prowess is intrinsically linked to its unique three-dimensional structure. It possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone, a feature known as atropisomerism. This results in two stable, non-superimposable enantiomers, (R)-Binapo and (S)-Binapo. This rigid and well-defined chiral environment is the foundation for its ability to induce high levels of enantioselectivity.

The key functional group responsible for its organocatalytic activity is the phosphoryl group (P=O). The significant polarization of the P-O bond renders the oxygen atom highly nucleophilic and an effective Lewis base.[1][2] This allows this compound to interact with and activate electrophilic species, most notably silicon-based reagents, through the formation of hypervalent silicate intermediates.[3] This interaction is the linchpin of its catalytic power in a variety of transformations.

Synthesis of Enantiopure this compound: A Validated Protocol

The preparation of enantiopure this compound is a straightforward and reliable process, starting from the commercially available corresponding enantiomer of BINAP. The following protocol details the synthesis of (S)-Binapo.

Experimental Protocol: Synthesis of (S)-Binapo

-

Reagents and Materials:

-

(S)-BINAP

-

Dichloromethane (DCM), analytical grade

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask, dissolve (S)-BINAP (e.g., 5.0 g, 8.03 mmol) in dichloromethane (200 mL).

-

To the stirred solution, add 30% hydrogen peroxide (25 mL) dropwise at room temperature. Causality: The slow addition is crucial to control the exothermic nature of the oxidation reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the (S)-BINAP has been consumed (typically 4-6 hours).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer with distilled water (3 x 50 mL) to remove excess hydrogen peroxide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-Binapo as a white solid. The product is typically obtained in high yield (>95%) and purity.

-

-

Self-Validation: The purity of the synthesized this compound can be confirmed by ¹H and ³¹P NMR spectroscopy and mass spectrometry. The enantiomeric purity can be verified by chiral HPLC analysis.

Part 2: Mechanistic Principles of this compound Organocatalysis

The organocatalytic activity of this compound is predicated on its ability to act as a potent Lewis base, specifically through its phosphoryl oxygens. This allows it to activate silicon-based reagents, such as allyltrichlorosilane and trichlorosilyl enol ethers, forming highly reactive, six-coordinate hypervalent silicate intermediates. This activation is central to its catalytic role in asymmetric allylations and aldol reactions.

The Catalytic Cycle of Asymmetric Allylation

A prime example of this compound's catalytic prowess is the asymmetric allylation of aldehydes with allyltrichlorosilane. The proposed catalytic cycle, illustrated below, highlights the key steps in this transformation.

Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric allylation of aldehydes.

Mechanistic Insights:

-

Activation: The cycle commences with the coordination of the Lewis basic this compound to the Lewis acidic allyltrichlorosilane, forming a chiral, hypervalent silicate intermediate.

-

Aldehyde Coordination: The aldehyde then coordinates to this activated silicate complex. The rigid chiral environment of the this compound scaffold dictates the facial selectivity of this coordination.

-

Allyl Transfer: A stereoselective intramolecular transfer of the allyl group from the silicon to the coordinated aldehyde occurs, forming the new C-C bond and generating the homoallylic alcohol product.

-

Catalyst Regeneration: The resulting silicon by-product dissociates, regenerating the free this compound catalyst to enter another catalytic cycle.

The role of additives is crucial for the efficiency of this reaction. A combination of a hindered amine base, such as diisopropylethylamine (DIPEA), and a halide salt, like tetrabutylammonium iodide (NBu₄I), is often essential to accelerate the catalytic cycle.[3] ³¹P NMR studies have suggested that the amine facilitates the dissociation of the phosphine oxide from the silicon atom after the allyl transfer, thereby promoting catalyst turnover.[3]

Part 3: Applications in Asymmetric Synthesis: Protocols and Performance

This compound has demonstrated its utility in several key asymmetric transformations. Here, we provide detailed protocols for two of its most significant applications: the asymmetric allylation of aldehydes and the asymmetric aldol reaction.

Protocol: Asymmetric Allylation of Aromatic Aldehydes

This protocol provides a general procedure for the enantioselective allylation of aromatic aldehydes using (S)-Binapo as the catalyst.

Experimental Protocol: this compound-Catalyzed Asymmetric Allylation

-

Reagents and Materials:

-

(S)-Binapo

-

Aromatic aldehyde

-

Allyltrichlorosilane

-

Diisopropylethylamine (DIPEA)

-

Tetrabutylammonium iodide (NBu₄I)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Syringes for liquid transfer

-

-

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add (S)-Binapo (e.g., 0.02 mmol, 5 mol%).

-

Add the aromatic aldehyde (0.4 mmol, 1.0 equiv), NBu₄I (0.56 mmol, 1.4 equiv), and DIPEA (2.35 mmol, 5.9 equiv).

-

Add anhydrous DCM (1 mL) and stir the mixture at room temperature.

-

Add allyltrichlorosilane (0.69 mmol, 1.7 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for the required time (typically 4-24 hours), monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Data Presentation: Substrate Scope of Asymmetric Allylation

| Aldehyde (Substrate) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 85 | 79 |

| 4-Nitrobenzaldehyde | 92 | 75 |

| 4-Methoxybenzaldehyde | 88 | 78 |

| 2-Naphthaldehyde | 90 | 76 |

| Cinnamaldehyde | 82 | 72 |

Data compiled from representative literature.[1][3]

Protocol: Asymmetric Aldol Reaction

This compound also effectively catalyzes the asymmetric aldol reaction between aldehydes and trichlorosilyl enol ethers, affording β-hydroxy ketones with high diastereo- and enantioselectivity.

Experimental Protocol: this compound-Catalyzed Asymmetric Aldol Reaction

-

Reagents and Materials:

-

(S)-Binapo

-

Aldehyde

-

Trichlorosilyl enol ether

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

-

Reaction vessel suitable for low-temperature reactions

-

-

Typical Procedure:

-

To a stirred solution of (S)-Binapo (0.038 mmol, 10 mol%), the aldehyde (0.38 mmol, 1.0 equiv), and DIPEA (0.45 mmol, 1.2 equiv) in anhydrous DCM (3.5 mL) at -78 °C under an argon atmosphere.

-

Add the trichlorosilyl enol ether (0.45 mmol, 1.2 equiv) dropwise.

-

Stir the mixture at -78 °C for the specified time (e.g., 15 minutes).

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ (2 mL).

-

Allow the mixture to warm to room temperature, filter through celite, and extract the aqueous layer with DCM (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography. High diastereo- and enantioselectivities (up to syn/anti = 1/25 and 96% ee for the anti-product) have been reported for this reaction.[3][4]

-

Part 4: Future Outlook and Broader Impact

The exploration of this compound's organocatalytic potential is still in its early stages, yet the results to date are highly promising. Its ability to activate silicon-based reagents offers a powerful, metal-free strategy for the stereoselective formation of carbon-carbon bonds. Future research will likely focus on expanding the scope of this compound-catalyzed reactions to include other transformations, such as Michael additions and cycloadditions.

Furthermore, the development of immobilized or polymer-supported this compound catalysts holds significant promise for enhancing its practical utility, particularly in industrial settings where catalyst recyclability is a key consideration.[1][2] As our understanding of the mechanistic nuances of this compound catalysis deepens, so too will our ability to design more efficient and selective catalytic systems based on this remarkable chiral scaffold.

Conclusion

This compound has successfully transitioned from being solely a derivative of a famous ligand to a potent organocatalyst in its own right. Its well-defined chiral architecture, coupled with the Lewis basicity of its phosphoryl groups, provides a robust platform for asymmetric synthesis. The protocols and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers looking to leverage the power of this compound in their own synthetic endeavors. As the field of organocatalysis continues to evolve, this compound is poised to play an increasingly important role in the efficient and sustainable synthesis of complex chiral molecules.

References

-

Sánchez-Fuente, M., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. ACS Applied Materials & Interfaces, 15(25), 30212–30219. Available at: [Link]

-

Kotani, S., et al. (2007). Chiral Phosphine Oxide this compound as a Lewis Base Catalyst for Asymmetric Allylation and Aldol Reaction of Trichlorosilyl Compounds. Tetrahedron, 63(15), 3122-3132. Available at: [Link]

-

Nakajima, M., et al. (2005). Chiral Phosphine Oxide this compound as a Catalyst for Enantioselective Allylation of Aldehydes with Allyltrichlorosilanes. Tetrahedron Letters, 46(5), 855-857. Available at: [Link]

-

Cai, D., et al. (1999). (R)-(+)- and (S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses, 76, 6. Available at: [Link]

-

Sánchez-Fuente, M., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. National Institutes of Health. Available at: [Link]

-

Sánchez-Fuente, M., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. PubMed. Available at: [Link]

Sources

The Binaphthyl Phosphine Oxide (BINAPO) Scaffold: From Catalysis to Therapeutics

An In-depth Technical Guide to the Discovery and Development of Binaphthyl Phosphine Oxide (BINAPO) Derivatives as Potential Therapeutic Agents

This technical guide provides a comprehensive overview of the binaphthyl phosphine oxide (this compound) scaffold, its synthesis, and its emerging potential in the field of drug discovery and development. Addressed to researchers, medicinal chemists, and drug development professionals, this document explores the scientific rationale for considering this compound derivatives as a novel class of therapeutic agents, drawing from the established roles of the phosphine oxide moiety in medicinal chemistry and the biological activities of related binaphthyl compounds.

The this compound (2,2'-bis(diphenylphosphoryl)-1,1'-binaphthyl) scaffold is a chiral organophosphorus compound characterized by its C2-axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings. While traditionally recognized for its indispensable role as a ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions, the unique structural and physicochemical properties of the this compound scaffold are now attracting attention in the realm of medicinal chemistry.[1]

The growing interest in phosphine oxides in drug development stems from their unique characteristics. The phosphine oxide group is a strong hydrogen bond acceptor with a tetrahedral geometry, offering three vectors for chemical modification.[2] This moiety can enhance the polarity and aqueous solubility of a molecule while often improving metabolic stability, as exemplified by the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib, which features a phosphine oxide group.[2] These favorable properties provide a strong rationale for exploring the therapeutic potential of the this compound scaffold.

Synthesis of the this compound Scaffold

The synthesis of this compound is a well-established and straightforward process, typically involving the oxidation of the corresponding phosphine, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).

Experimental Protocol: Synthesis of (R)-BINAPO

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[3]

-

Oxidation: Add hydrogen peroxide (30% v/v aqueous solution, 25 mL) dropwise to the stirred solution.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting BINAP has been consumed (typically 4 hours).[3]

-

Workup: Once the reaction is complete, wash the organic mixture with distilled water. Extract the aqueous layer with dichloromethane.[3]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield (R)-BINAPO as a white solid.[3]

Diagram 1: Synthesis of (R)-BINAPO from (R)-BINAP

Caption: Oxidation of (R)-BINAP to (R)-BINAPO.

Potential Therapeutic Applications and Biological Activity

While the direct therapeutic development of this compound derivatives is still in its infancy, studies on structurally related compounds provide compelling evidence for their potential biological activities.

A study on a series of binaphthyl phosphonothioates, which share the binaphthyl core, revealed that these compounds can exhibit hormetic effects, acting as either pro-oxidants or antioxidants depending on their concentration.[4] At lower doses, they demonstrated a protective effect against endogenous oxidative stress by suppressing the generation of reactive oxygen species (ROS).[4] However, at higher, cytotoxic concentrations, they acted as potent radical generators, activating cellular stress pathways.[4] This dual activity suggests that this compound derivatives could be developed as modulators of cellular redox state, with potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders or cancer.

A Forward Look: Drug Design and SAR of this compound Derivatives

The development of a novel class of therapeutic agents based on the this compound scaffold would necessitate a systematic approach to drug design, including library synthesis and structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy for a this compound Derivative Library

To explore the SAR of this compound derivatives, a library of analogues with diverse substituents at various positions on the binaphthyl and phenyl rings can be synthesized. This can be achieved through the functionalization of the this compound scaffold using standard cross-coupling reactions or by synthesizing substituted BINAP precursors.

Diagram 2: Hypothetical Workflow for this compound Derivative Drug Discovery

Caption: A potential workflow for the discovery of therapeutic this compound derivatives.

Postulated Structure-Activity Relationships

Based on general principles of medicinal chemistry, the following SARs for this compound derivatives can be postulated:

Table 1: Hypothetical Structure-Activity Relationships for this compound Derivatives

| Position of Substitution | Type of Substituent | Predicted Effect on Biological Activity | Rationale |

| Naphthyl Rings (e.g., 4,4' positions) | Electron-donating groups | Increased antioxidant activity | May enhance the ability to stabilize radical species. |

| Naphthyl Rings (e.g., 6,6' positions) | Polar groups (e.g., -OH, -NH2) | Improved aqueous solubility and potential for new H-bond interactions. | Enhances pharmacokinetic properties. |

| Phenyl Rings (para position) | Lipophilic groups | Increased cell permeability | May improve access to intracellular targets. |

| Phenyl Rings (ortho position) | Bulky groups | Modulate atropisomeric barrier and target selectivity | Can influence the conformation of the molecule and its fit within a binding pocket. |

Future Directions and Conclusion

The binaphthyl phosphine oxide (this compound) scaffold represents a largely unexplored yet promising starting point for the discovery of novel therapeutic agents. Its inherent chirality, coupled with the favorable physicochemical properties of the phosphine oxide moiety, makes it an attractive scaffold for medicinal chemists.

Future research in this area should focus on:

-

Synthesis and screening of diverse this compound derivative libraries to identify initial hits with interesting biological activities.

-

Identification of specific biological targets to elucidate the mechanism of action of active compounds.

-

In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Preclinical evaluation of optimized leads in relevant disease models.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of BINAP Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

Kato, K., et al. (2020). Hormetic Effects of Binaphthyl Phosphonothioates as Pro-oxidants and Antioxidants. Chemical Research in Toxicology, 33(11), 2855-2865. [Link]

-

Sala, M., et al. (2023). Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. ACS Applied Materials & Interfaces, 15(25), 30735-30742. [Link]

-

Crosby, O. (2020). (S)-BINAPO, this compound. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormetic Effects of Binaphthyl Phosphonothioates as Pro-oxidants and Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of BINAPO Compounds: An In-depth Technical Guide

Introduction: The Significance of BINAPO and the Imperative of Precise Characterization

(R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (this compound) are members of a privileged class of axially chiral ligands and organocatalysts. Their unique C2-symmetric, atropisomeric binaphthyl backbone imparts a well-defined chiral environment, crucial for inducing high stereoselectivity in a wide array of chemical transformations. The subtle yet profound impact of the phosphine oxide moieties, compared to their phosphine (BINAP) counterparts, alters their electronic and steric properties, making them valuable tools in asymmetric synthesis, including Lewis base catalysis.[1][2]

The efficacy of this compound in these applications is inextricably linked to its structural and stereochemical integrity. Therefore, a rigorous and multi-faceted spectroscopic characterization is not merely a procedural formality but a fundamental necessity to ensure enantiomeric purity, confirm structural identity, and understand its behavior in solution and the solid state. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of this compound compounds, offering both the theoretical underpinnings and practical insights for researchers in drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. A combination of ¹H, ³¹P, and ¹³C NMR provides a detailed picture of the molecular connectivity and the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Window into the Aromatic Backbone

The ¹H NMR spectrum of this compound is characterized by a complex series of multiplets in the aromatic region (typically δ 6.8-8.0 ppm).[1][2] The protons on the binaphthyl core and the phenyl groups on the phosphorus atoms give rise to these signals. The precise chemical shifts and coupling patterns are sensitive to the conformation of the molecule and the electronic effects of the phosphine oxide groups. For instance, the protons ortho to the P=O group often experience a downfield shift due to deshielding.

³¹P NMR Spectroscopy: The Definitive Signature

³¹P NMR is arguably the most direct and informative technique for characterizing this compound. As a spin-1/2 nucleus with 100% natural abundance, ³¹P provides a clean and sensitive probe of the phosphorus environment.

-

Chemical Shift as a Diagnostic Tool: The ³¹P chemical shift of this compound is highly diagnostic. For (R)-BINAPO, a characteristic singlet is typically observed around δ 29.16 ppm in CDCl₃.[1][2] This downfield shift compared to the corresponding phosphine (BINAP) is due to the deshielding effect of the oxygen atom. Variations in this chemical shift can indicate the presence of impurities, coordination to a metal center, or changes in the solvent environment.[3] The electronic nature of substituents on the aryl rings of this compound derivatives can also predictably alter the ³¹P NMR chemical shifts.[4][5]

-

Monitoring Reactions and Purity: The simplicity of the ³¹P NMR spectrum—often a single peak for the symmetric this compound molecule—makes it an excellent tool for monitoring the progress of reactions involving the phosphorus center, such as oxidations of BINAP to this compound, and for assessing the purity of the final product. Any extraneous peaks can signal the presence of starting material, byproducts, or degradation products.

Experimental Protocol: Acquiring a ³¹P NMR Spectrum of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune the probe to the ³¹P frequency.

-

Set the spectral width to cover the expected chemical shift range for phosphine oxides (e.g., -50 to 150 ppm).

-

-

Acquisition Parameters:

-

Employ a standard single-pulse experiment.

-

Use proton decoupling (e.g., WALTZ-16) to simplify the spectrum to a singlet.

-

Set a relaxation delay (D1) of 2-5 seconds to ensure full relaxation of the ³¹P nucleus.

-

Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).

-

Mass Spectrometry: Unveiling the Molecular Weight

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and its derivatives. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used.

In a typical MALDI-TOF spectrum of (R)-BINAPO, prominent peaks corresponding to the protonated molecule [M+H]⁺ (m/z ~655.3) and the sodium adduct [M+Na]⁺ (m/z ~677.2) are observed, providing unambiguous confirmation of the molecular formula.[1][2] These techniques are also invaluable for characterizing reaction intermediates and final products in the synthesis of more complex this compound-containing structures.[6]

Chiroptical Spectroscopy: Interrogating the Axial Chirality

Given the central role of chirality in the function of this compound, chiroptical techniques are paramount for its characterization. Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) provide unique fingerprints of the enantiomeric nature of the molecule.

Circular Dichroism (CD) Spectroscopy: A Fingerprint of Stereochemistry

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers of this compound will exhibit mirror-image CD spectra. These spectra serve as a crucial tool for:

-

Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration ((R) or (S)) of a this compound enantiomer can be confidently assigned.[8][9]

-

Determining Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample.

-

Probing Conformational Changes: The Cotton effects observed in the CD spectrum are sensitive to the dihedral angle between the two naphthyl rings, making it a useful technique to study conformational changes in solution.[10]

Circularly Polarized Luminescence (CPL) Spectroscopy: Chirality in the Excited State

CPL spectroscopy is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore.[7] this compound and its derivatives often exhibit fluorescence, and CPL can provide valuable information about the geometry of the molecule in its excited state.[8][11] The luminescence dissymmetry factor (glum) is a key parameter derived from CPL spectra and is a measure of the degree of circular polarization in the emitted light.[8]

Experimental Workflow: Chiroptical Analysis of this compound

Caption: Workflow for chiroptical analysis of this compound compounds.

UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions

UV-Vis absorption and fluorescence emission spectroscopies probe the electronic transitions within the this compound molecule.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the binaphthyl and phenyl aromatic systems.[8] The position and intensity of these absorption bands can be influenced by the solvent polarity and substitution on the aromatic rings.[12] This technique is fundamental for determining the optimal excitation wavelength for fluorescence spectroscopy.[13][14]

-

Fluorescence Spectroscopy: Many this compound derivatives are fluorescent, emitting light upon excitation.[8][11] The fluorescence spectrum provides information about the energy of the excited state and the quantum yield of emission. The sensitivity of fluorescence makes it a powerful tool for detecting trace amounts of this compound and for studying its interactions with other molecules.[13] For instance, this compound oxides generally exhibit more intense fluorescence compared to their BINAP analogues.[11]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most unambiguous determination of the molecular structure of this compound in the solid state.[15] This technique yields precise information on:

-

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

-

Dihedral Angle: Quantifying the twist between the two naphthyl rings, which is a key determinant of the chiral environment.

-

Absolute Configuration: For a good quality crystal, X-ray crystallography can be used to determine the absolute configuration of the chiral molecule without ambiguity.[15]

-

Molecular Packing: Understanding the intermolecular interactions, such as C-H···π and π···π stacking, that govern the crystal lattice.[16]

The crystallographic data serves as a benchmark for validating the results from other spectroscopic techniques and for computational modeling studies.

Data Summary: Key Spectroscopic Parameters for (R)-BINAPO

| Spectroscopic Technique | Key Parameter(s) | Typical Value(s) | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shifts (δ) | 6.80-7.86 ppm (complex multiplets) | [1][2] |

| ³¹P NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 29.16 ppm (singlet) | [1][2] |

| MALDI-TOF MS | [M+H]⁺ | 655.3 m/z | [1][2] |

| [M+Na]⁺ | 677.2 m/z | [1][2] | |

| Optical Rotation | [α]D²⁵ (benzene) | +388° (c 0.514) | [17] |

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of this compound compounds necessitates a synergistic application of multiple spectroscopic techniques. While ³¹P NMR provides a rapid and definitive confirmation of the phosphorus environment and purity, and mass spectrometry confirms the molecular weight, it is the combination with chiroptical methods like CD and CPL that validates the crucial stereochemical integrity. UV-Vis and fluorescence spectroscopy offer insights into the electronic properties, and X-ray crystallography provides the ultimate structural proof in the solid state. By integrating the data from this suite of analytical methods, researchers can ensure the quality and consistency of their this compound compounds, paving the way for their successful application in asymmetric synthesis and drug development.

References

- Customizing circularly polarized afterglow by stepwise chiral amplification in BINAPs/BINAPOs - PMC - NIH. (n.d.).

- Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - NIH. (2023, June 12).

- Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - ACS Publications. (2023, June 12).

- Plevová, K., Prieto Pabon, L. J., Gaysinski, M., Poulain-Martini, S., & Michelet, V. (n.d.). Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes.

- Regulation of Axial Chirality through Dynamic Covalent Bond Constrained Biaryls - PMC. (n.d.).

- Gladiali, S., Alberico, E., Pulacchini, S., & Kollar, L. (1999). Synthesis, characterization and use in enantioselective hydroformylation of (this compound)PtCl2 (this compound=2-diphenylphosphino-2 '-diphenylphosphinyl-1,1 '-binaphthalene), the first chiral catalyst with an atropisomeric hemilabile P,O-heterodonor ligand. CNR-IRIS.

- Synthesis of New BINAP-Based Aminophosphines and Their 31 P-NMR Spectroscopy. (n.d.).

- Structural information of BINAP in crystal. a Molecular structure of... - ResearchGate. (n.d.).

- Axially chiral 1,1'-bicarbazolyls with near-ultraviolet circularly polarized luminescence - The Royal Society of Chemistry. (n.d.).

- Chiral this compound-Controlled Diastereoselective Self-Assembly and Circularly Polarized Luminescence in Triple-Stranded Europium(III) Podates | Inorganic Chemistry - ACS Publications. (2018, June 26).

- A comparison of circularly polarised luminescent BINAP and this compound as chiral binaphthyl luminophores | Request PDF - ResearchGate. (2025, August 6).

- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap) - Organic Syntheses Procedure. (n.d.).

- Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).

- Synthesis of new BINAP-based aminophosphines and their ³¹P-NMR spectroscopy. (2013, March 1).

- Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - ACS Publications. (2023, June 12).

- UV–vis and fluorescence spectroscopic detection of anions by the conformational restriction of 2,2 -binaphthalene derivatives - ElectronicsAndBooks. (n.d.).

- UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. … - ResearchGate. (n.d.).

- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results | Biocompare. (2023, March 16).

- Lecture 06: UV-Visible and Fluorescence Spectroscopy - YouTube. (2025, February 13).

- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).

Sources

- 1. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new BINAP-based aminophosphines and their ³¹P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 8. Customizing circularly polarized afterglow by stepwise chiral amplification in BINAPs/BINAPOs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Regulation of Axial Chirality through Dynamic Covalent Bond Constrained Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. youtube.com [youtube.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to Theoretical Studies of BINAPO-Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) ligand framework represents a cornerstone in modern coordination chemistry and asymmetric catalysis. Its unique combination of axial chirality, steric bulk, and the dual coordinating ability of its phosphine and phosphine oxide moieties allows for the construction of highly effective metal complexes. Understanding the nuanced electronic and structural factors that govern the behavior of these complexes is paramount for rational catalyst design and the development of novel materials. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate this compound-metal complexes. We will move beyond procedural descriptions to explain the fundamental causality behind methodological choices, offering a self-validating framework for computational inquiry. This document is designed to empower researchers to not only apply these methods but to critically evaluate and interpret the resulting data to accelerate discovery.

The this compound Ligand: A Computational Perspective

At the heart of any theoretical study is a robust understanding of the ligand itself. This compound is a derivative of the famed BINAP ligand, featuring one oxidized phosphorus center.[1] This seemingly small modification introduces profound changes to its electronic and coordinating properties.

-

Structural Features : The defining characteristic is its C2 axial chirality arising from hindered rotation around the binaphthyl C1-C1' bond. This atropisomerism creates a well-defined, three-dimensional chiral pocket around the metal center, which is the primary source of enantioselectivity in catalysis.[2] Computationally, this means that initial conformational searches are critical to locate the global minimum energy structure.

-

Electronic Nature : Unlike the symmetric bisphosphine BINAP, this compound is a hemilabile ligand. It possesses a soft phosphine donor (a strong σ-donor and moderate π-acceptor) and a hard phosphine oxide oxygen donor (a strong σ-donor with negligible π-acidity).[3] This dual nature allows for flexible coordination modes, including P-monodentate, P,O-bidentate (chelation), and bridging behavior, which can be crucial during a catalytic cycle.[4] Theoretical models must be capable of accurately describing both types of metal-ligand interactions.

Caption: General structure of a this compound ligand highlighting the atropisomeric axis.

Core Computational Methodologies: The Scientist's Toolkit

The complexity of transition metal chemistry necessitates a multi-faceted computational approach. No single method can capture the entire picture; instead, a combination of techniques provides a holistic understanding.

Density Functional Theory (DFT): The Workhorse

DFT has become the cornerstone of computational studies on transition metal complexes due to its favorable balance of accuracy and computational cost.[5][6]

-

Causality of Functional Choice : The choice of the exchange-correlation functional is the most critical decision in a DFT study. For transition metals, standard functionals can be inadequate.

-

Hybrid Functionals (e.g., B3LYP, PBE0) : These functionals incorporate a percentage of exact Hartree-Fock (HF) exchange, which is crucial for mitigating the self-interaction error that plagues pure functionals. This is particularly important for accurately describing reaction barriers and the electronic structure of open-shell species.[7]

-

Meta-GGA and Range-Separated Functionals (e.g., M06, ωB97X-D) : These more modern functionals often provide better accuracy for non-covalent interactions, which are vital for understanding substrate binding in the chiral pocket of a this compound complex. The inclusion of empirical dispersion corrections (e.g., "-D3") is now considered standard practice for obtaining reliable energies.[7]

-

-

Basis Set Selection : A double- or triple-zeta quality basis set (e.g., def2-SVP, def2-TZVP) is typically required. For heavier metals, effective core potentials (ECPs) are used to replace core electrons, reducing computational cost and incorporating scalar relativistic effects.

Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations

Many this compound-metal complexes exhibit interesting photophysical properties or are used in chiroptical applications. TD-DFT is the primary tool for investigating their electronic spectra.[8][9]

-

Applications :

-

UV-Vis Spectra : Predicting the absorption spectra to understand the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer) that occur upon photoexcitation.[2]

-

Circular Dichroism (CD) : For these chiral molecules, calculating the CD spectrum is essential for assigning the absolute configuration and understanding the chiroptical response.[10][11] This is a powerful synergy between theory and experiment.

-

Advanced Bonding Analysis: Beyond Simple Orbitals

To truly understand why a complex behaves the way it does, we must dissect the nature of the chemical bonds.

-

Energy Decomposition Analysis (EDA) : EDA is a powerful method for quantifying the components of a chemical bond.[12][13] The interaction energy between the metal and the this compound ligand is partitioned into:

-

Electrostatic Interaction : The classical attraction between the charge distributions.

-

Pauli Repulsion : The destabilizing effect of overlapping electron clouds.

-

Orbital Interaction (Covalency) : The stabilizing effect of orbital mixing, which can be further broken down into σ-donation and π-backbonding contributions.[14][15]

-

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding by localizing orbitals into lone pairs and two-center bonds. It can quantify the donor-acceptor interactions between filled metal d-orbitals and empty ligand orbitals (and vice versa), providing a clear measure of σ-donation and π-acidity.[15]

A Validated Workflow for Computational Catalyst Design

A trustworthy computational protocol must be systematic and self-validating. The following workflow represents a field-proven approach to investigating a this compound-metal catalyzed reaction. This automated approach accelerates the discovery and design of new catalysts.[16][17]

Caption: A self-validating computational workflow for studying this compound-metal complexes.

Step-by-Step Protocol:

-

Structure Preparation : Obtain an initial 3D structure of the this compound-metal complex. This can be from an experimental crystal structure or built using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization using a reliable DFT method (e.g., a dispersion-corrected functional like B97-D3 with a double-zeta basis set). This step locates the nearest stationary point on the potential energy surface.

-

Vibrational Frequency Calculation : This is a critical validation step. For a minimum energy structure (a stable intermediate), all calculated vibrational frequencies must be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[18] If this criterion is not met, the geometry is not a true minimum or transition state, and further optimization is required.

-

Single-Point Energy Refinement : To obtain more accurate energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., def2-TZVP).

-

Inclusion of Environmental Effects : Account for the solvent environment using an implicit solvation model (like SMD or PCM), as reactions are rarely performed in the gas phase.

-